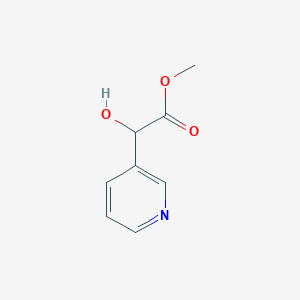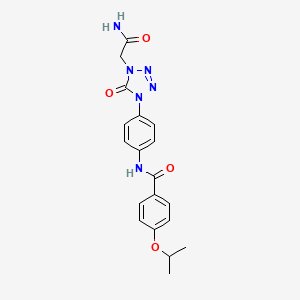![molecular formula C18H19Cl2N3O3S B2807913 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 1119244-75-5](/img/structure/B2807913.png)
3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. This compound belongs to the class of pyridine carboxamides and has shown promising results in various biological assays.
Mechanism Of Action
The mechanism of action of 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). Inhibition of these enzymes can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound can inhibit the replication of viral RNA and DNA, thereby preventing the spread of viral infections.
Biochemical And Physiological Effects
Studies have shown that 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide can have various biochemical and physiological effects. This compound can induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the growth and proliferation of cancer cells. Additionally, this compound can modulate the immune response and reduce inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide in lab experiments include its potential as a drug candidate for the treatment of cancer and viral infections. This compound has shown promising results in various biological assays and can be used to study the mechanism of action of HDAC inhibitors and CDK inhibitors. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide. Firstly, further studies are needed to understand the mechanism of action of this compound. Secondly, studies are needed to optimize the synthesis method to improve the yield and purity of the final product. Thirdly, studies are needed to improve the solubility of this compound in water to facilitate its use in biological assays. Fourthly, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, studies are needed to explore the potential use of this compound in combination therapy with other drugs for the treatment of cancer and viral infections.
Conclusion
3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide is a chemical compound that has shown promising results in various biological assays. This compound has potential as a drug candidate for the treatment of cancer and viral infections. However, further studies are needed to understand the mechanism of action, optimize the synthesis method, improve the solubility, evaluate the safety and efficacy, and explore the potential use in combination therapy.
Synthesis Methods
The synthesis of 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide involves several steps. The starting material is 2-chloronicotinic acid, which is converted into 2-chloronicotinoyl chloride by reacting it with thionyl chloride. The resulting compound is then reacted with N-(4-methylbenzenesulfonyl)piperidine to obtain 2-(4-methylbenzenesulfonyl)piperidin-1-yl)-2-chloronicotinoyl chloride. This compound is then reacted with 3,6-dichloropyridine-2-carboxamide to obtain the final product, 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide.
Scientific Research Applications
3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide has been extensively studied for its potential use as a drug candidate. It has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-viral activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has shown potential as a therapeutic agent for the treatment of viral infections, such as influenza and HIV.
properties
IUPAC Name |
3,6-dichloro-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-12-2-4-14(5-3-12)27(25,26)23-10-8-13(9-11-23)21-18(24)17-15(19)6-7-16(20)22-17/h2-7,13H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHTXMPOZIRKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)


![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)